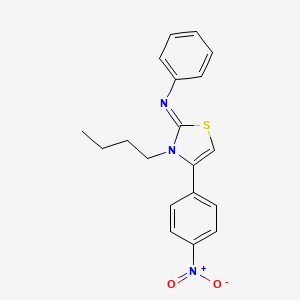

(2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

CAS No.: 312615-71-7

Cat. No.: VC4615178

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312615-71-7 |

|---|---|

| Molecular Formula | C19H19N3O2S |

| Molecular Weight | 353.44 |

| IUPAC Name | 3-butyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |

| Standard InChI | InChI=1S/C19H19N3O2S/c1-2-3-13-21-18(15-9-11-17(12-10-15)22(23)24)14-25-19(21)20-16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3 |

| Standard InChI Key | IJASLMAYUNTSIK-VXPUYCOJSA-N |

| SMILES | CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

(2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds characterized by the presence of both sulfur and nitrogen atoms in their ring structure. This specific compound features a butyl group, a nitrophenyl group, and a phenyl group attached to the thiazole ring, contributing to its unique chemical and biological properties.

Synthesis Methods

The synthesis of (2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves multiple steps. A common method starts with the preparation of an intermediate compound, which undergoes a series of reactions including substitution, reduction, chlorination, and hydrogenation to yield the final product. Industrial production may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions and Interactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The nitrophenyl group can be oxidized to form different nitro derivatives using oxidizing agents like potassium permanganate. The nitro group can also be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas with a palladium catalyst. Substitution reactions are possible, particularly at the thiazole ring, involving reagents like alkyl halides and strong bases.

Biological Activities

Thiazole derivatives, including (2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine, are known for their diverse pharmacological properties. These include:

-

Antifungal Activity: Thiazoles have shown significant antifungal effects against various fungal strains.

-

Antibacterial Activity: They exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.

-

Anticancer Potential: Some thiazole derivatives have been investigated for their anticancer effects, potentially inducing apoptosis in cancer cells.

Molecular Docking and Computational Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. These studies help predict the efficacy of the compound in inhibiting specific enzymes or receptors. Density Functional Theory (DFT) calculations are used to analyze the electronic properties and stability of the compound, allowing researchers to predict how structural modifications can enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume